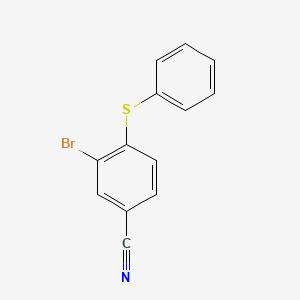

3-Bromo-4-(phenylthio)-benzonitrile

Description

3-Bromo-4-(phenylthio)-benzonitrile is a brominated aromatic nitrile featuring a phenylthio (-SPh) substituent at the 4-position and a bromine atom at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing (nitrile, bromine) and electron-donating (thioether) groups, enabling diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes .

Propriétés

IUPAC Name |

3-bromo-4-phenylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-12-8-10(9-15)6-7-13(12)16-11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPMPNIPLABNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Bromo-4-(phenylthio)-benzonitrile is an organic compound that has gained attention for its potential biological activities. Characterized by the presence of a bromine atom, a phenylthio group, and a benzonitrile core, this compound is being investigated for its pharmacological properties and mechanisms of action against various biological targets.

The molecular formula of this compound is C13H9BrS, with a molecular weight of approximately 287.18 g/mol. The compound features a nitrile functional group, which is known for its reactivity in various chemical transformations.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors within biological systems. The compound may exhibit inhibitory effects on certain targets, leading to downstream biological effects. Research indicates that compounds with similar structures can modulate enzyme activity, suggesting that this compound may play a role in regulating biochemical pathways.

Biological Studies and Findings

Recent studies have explored the pharmacological potential of this compound in various contexts. Below are key findings from relevant research:

Antimicrobial Activity

Studies have shown that compounds containing phenylthio and nitrile functionalities exhibit antimicrobial properties. For instance, derivatives of benzonitrile have been tested against various bacterial strains with promising results in inhibiting growth.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory effect observed |

| This compound | S. aureus | Moderate activity |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| Normal human fibroblasts | >50 |

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Brominated Benzonitrile Derivatives

Substituent Effects on Reactivity and Physicochemical Properties

Thioether-Substituted Analogs

3-Bromo-4-(methylthio)benzonitrile Structure: Methylthio (-SMe) at 4-position. Synthesis: Likely via nucleophilic substitution of 3-bromo-4-fluorobenzonitrile with methanethiol . However, the electron-donating effect of -SMe is weaker than -SPh, which may alter electronic properties in catalytic systems .

3-Bromo-4-phenoxybenzonitrile Structure: Phenoxy (-OPh) instead of phenylthio. Synthesis: Generated via Ullmann-type coupling of 3-bromo-4-iodobenzonitrile with phenol . Key Differences: The oxygen atom in -OPh increases polarity and hydrogen-bonding capacity, affecting solubility and crystallization behavior. Phenoxy derivatives typically exhibit lower stability under acidic conditions compared to thioethers .

Amino- and Alkyl-Substituted Analogs

3-Bromo-4-(cyclopropylamino)benzonitrile Structure: Cyclopropylamino (-NH-C3H5) at 4-position. Synthesis: Prepared by reacting 3-bromo-4-fluorobenzonitrile with cyclopropylamine under basic conditions . Key Differences: The amino group enables participation in hydrogen bonding and coordination chemistry, making it suitable for metal-catalyzed reactions. However, the cyclopropane ring introduces steric constraints absent in the phenylthio analog .

3-Bromo-4-(hydroxymethyl)benzonitrile

- Structure : Hydroxymethyl (-CH2OH) at 4-position.

- Synthesis : Derived from bromination of 4-methylbenzonitrile followed by hydrolysis .

- Key Differences : The hydroxyl group enhances hydrophilicity, improving aqueous solubility. This contrasts with the hydrophobic phenylthio group, which favors organic-phase reactions .

Halogenated Derivatives

4-Bromo-3-(trifluoromethyl)benzonitrile

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.